Bevenopran

Description

This compound has been used in trials studying the treatment of Renal Impairment and Opioid-Induced Constipation.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

Structure

3D Structure

Properties

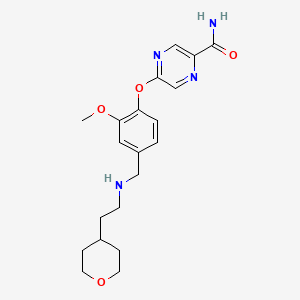

IUPAC Name |

5-[2-methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4/c1-26-18-10-15(11-22-7-4-14-5-8-27-9-6-14)2-3-17(18)28-19-13-23-16(12-24-19)20(21)25/h2-3,10,12-14,22H,4-9,11H2,1H3,(H2,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCYVRNZWGUXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CNCCC2CCOCC2)OC3=NC=C(N=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217963 | |

| Record name | Bevenopran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676500-67-7 | |

| Record name | 5-[2-Methoxy-4-[[[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino]methyl]phenoxy]-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676500-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bevenopran [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676500677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bevenopran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12464 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bevenopran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEVENOPRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC58Q2EHPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bevenopran: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bevenopran (formerly known as CB-5945, ADL-5945) is a peripherally acting mu (µ)-opioid receptor antagonist that was under development for the treatment of opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy.[1] The rationale behind its development was to counteract the constipating effects of opioids in the gastrointestinal tract without compromising their analgesic effects in the central nervous system (CNS). This compound also demonstrates activity at the delta (δ)-opioid receptor.[1] Despite reaching Phase III clinical trials, its development was ultimately discontinued (B1498344). This guide provides a detailed examination of its mechanism of action based on available data, outlines typical experimental protocols for its characterization, and presents its known clinical development trajectory.

Core Mechanism of Action: Peripherally Restricted Mu-Opioid Receptor Antagonism

This compound functions as a competitive antagonist at µ-opioid receptors located in the periphery, particularly within the enteric nervous system of the gastrointestinal tract. Opioids induce constipation by binding to these receptors, which leads to decreased gut motility, increased fluid absorption, and reduced intestinal secretions. By blocking the binding of opioid agonists to these peripheral µ-opioid receptors, this compound was designed to reverse these effects and restore normal bowel function.

A key feature of this compound is its peripheral restriction. The molecule is designed to have limited ability to cross the blood-brain barrier. This selectivity is crucial for its therapeutic application, as it allows the drug to counteract the peripheral side effects of opioids without interfering with their centrally-mediated pain relief. The precise molecular attributes that confer this peripheral restriction are not extensively detailed in publicly available literature but are generally achieved through modifications that increase polarity or molecular size.

While its primary target is the µ-opioid receptor, this compound is also reported to have activity at the δ-opioid receptor.[1] The contribution of its interaction with δ-opioid receptors to its overall pharmacological profile in the context of OIC has not been fully elucidated in the available resources.

Receptor Binding and Functional Activity

Data Presentation

Table 1: Representative Opioid Receptor Binding Affinity Profile

| Receptor Subtype | Radioligand | Tissue/Cell Source | This compound Ki (nM) |

| Mu (µ) | [3H]-DAMGO | Recombinant CHO-K1 cells expressing human µ-opioid receptor | Data not available |

| Delta (δ) | [3H]-Naltrindole | Recombinant CHO-K1 cells expressing human δ-opioid receptor | Data not available |

| Kappa (κ) | [3H]-U69,593 | Recombinant CHO-K1 cells expressing human κ-opioid receptor | Data not available |

Note: The above table represents a typical format for presenting binding affinity data. Specific values for this compound are not publicly available.

Table 2: Representative Functional Antagonist Activity

| Assay Type | Receptor Subtype | Agonist | Measured Effect | This compound IC50/EC50 (nM) |

| [35S]GTPγS Binding | Mu (µ) | DAMGO | Inhibition of agonist-stimulated [35S]GTPγS binding | Data not available |

| cAMP Inhibition | Mu (µ) | Morphine | Reversal of agonist-induced inhibition of forskolin-stimulated cAMP accumulation | Data not available |

Note: This table illustrates a standard presentation for functional antagonism data. Specific values for this compound are not publicly available.

Signaling Pathways

This compound, as a µ-opioid receptor antagonist, prevents the downstream signaling cascades typically initiated by opioid agonists. In the enteric nervous system, opioid agonists binding to the µ-opioid receptor (a G-protein coupled receptor) lead to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and the modulation of ion channels. This ultimately results in decreased neuronal excitability and reduced neurotransmitter release, leading to decreased peristalsis. This compound blocks the initial binding of the agonist, thereby preventing these downstream effects.

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are proprietary. However, the following represents standard methodologies for the key assays used to characterize a compound like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

-

Membrane Preparation: Cell membranes from a stable cell line (e.g., CHO-K1) expressing the human µ-opioid receptor are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Incubation: Membranes are incubated in the assay buffer with a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]-DAMGO for the µ-receptor) and varying concentrations of the test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on G-protein activation.

Protocol:

-

Membrane Preparation: Similar to the binding assay, cell membranes expressing the receptor of interest are used.

-

Assay Buffer: The buffer will typically contain GDP to ensure the G-proteins are in an inactive state at baseline.

-

Incubation: Membranes are incubated with [35S]GTPγS (a non-hydrolyzable analog of GTP), a fixed concentration of an opioid agonist (to stimulate G-protein activation), and varying concentrations of the antagonist (this compound).

-

Separation and Quantification: Similar to the binding assay, bound [35S]GTPγS is separated by filtration and quantified.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is determined, which reflects its functional antagonist potency.

Pharmacokinetics

Specific pharmacokinetic parameters for this compound in humans are not publicly available. A Phase I clinical trial (NCT02508740) was designed to characterize its pharmacokinetics in subjects with varying degrees of renal impairment, but the results are not published. The table below outlines the key parameters that would have been determined.

Table 3: Key Human Pharmacokinetic Parameters (Hypothetical)

| Parameter | Description | This compound Value |

| Tmax | Time to reach maximum plasma concentration | Data not available |

| Cmax | Maximum plasma concentration | Data not available |

| AUC | Area under the plasma concentration-time curve | Data not available |

| t1/2 | Elimination half-life | Data not available |

| Bioavailability | Fraction of administered dose reaching systemic circulation | Data not available |

| Protein Binding | Percentage of drug bound to plasma proteins | Data not available |

Note: This table lists the standard pharmacokinetic parameters. Specific values for this compound are not publicly available.

Clinical Development and Discontinuation

This compound progressed to a large Phase III clinical trial program known as ASCENT for the treatment of OIC in patients with chronic non-cancer pain. This program included multiple efficacy studies and a long-term safety study. The planned oral dose in these trials was 0.25 mg twice daily. Despite reaching this late stage of development, the program was discontinued. The specific reasons for the discontinuation have not been detailed in the available public information.

Conclusion

This compound is a peripherally acting µ-opioid receptor antagonist with additional activity at δ-opioid receptors, designed to treat opioid-induced constipation without affecting central analgesia. While its development was halted in the late stages, its mechanism of action represents a targeted approach to managing a significant side effect of opioid therapy. The lack of publicly available, detailed quantitative preclinical and clinical data limits a complete understanding of its pharmacological profile. The information presented in this guide is based on the available scientific literature and public domain data.

References

Bevenopran: A Technical Whitepaper on a Peripherally Acting Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bevenopran (formerly known as CB-5945 and ADL-5945) is a peripherally acting mu-opioid receptor (MOR) antagonist that was under clinical development for the treatment of opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy.[1][2] The drug progressed to Phase III clinical trials before its development was discontinued (B1498344).[3] This document provides a comprehensive overview of the available pharmacodynamic and pharmacokinetic information on this compound, details the experimental methodologies relevant to its study, and visualizes the key signaling pathways involved in its mechanism of action. While specific quantitative data for this compound remains largely proprietary and unpublished due to its discontinued development, this guide serves as a technical resource on its core pharmacological principles.

Introduction

Opioid analgesics are mainstays in the management of moderate to severe pain. However, their utility is often limited by significant adverse effects, most notably opioid-induced constipation (OIC), which results from the activation of mu-opioid receptors in the gastrointestinal tract. Peripherally acting mu-opioid receptor antagonists (PAMORAs) represent a therapeutic strategy to mitigate OIC without compromising centrally mediated analgesia. This compound was developed as a PAMORA to selectively block opioid receptors in the periphery, thereby restoring normal bowel function in patients on chronic opioid therapy.

Pharmacodynamics

This compound is a peripherally acting antagonist of the mu-opioid receptor and also exhibits activity at the delta-opioid receptor. Its primary mechanism of action is the competitive inhibition of opioid binding to MORs in the gastrointestinal tract, thereby mitigating the constipating effects of opioid analgesics.

Receptor Binding Affinity

Specific quantitative receptor binding affinity data (e.g., Kᵢ values) for this compound at the mu, delta, and kappa opioid receptors are not publicly available. Preclinical studies would have been conducted to determine these values and establish the drug's selectivity profile. The table below is a template illustrating how such data would be presented.

| Receptor Subtype | Radioligand | Kᵢ (nM) | Source |

| Mu (μ) | [³H]DAMGO | Data not available | Preclinical Studies |

| Delta (δ) | [³H]Naltrindole | Data not available | Preclinical Studies |

| Kappa (κ) | [³H]U-69,593 | Data not available | Preclinical Studies |

Signaling Pathways

The antagonism of the mu-opioid receptor by this compound prevents the downstream signaling cascades initiated by opioid agonists. In the gut, opioid binding to MORs on enteric neurons leads to an inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and subsequent alterations in ion channel function, which collectively decrease neuronal excitability and neurotransmitter release, resulting in reduced gut motility and secretion. This compound, by blocking the receptor, prevents these events.

Pharmacokinetics

Detailed human pharmacokinetic parameters for this compound are not publicly available. Phase I clinical trials would have characterized its absorption, distribution, metabolism, and excretion (ADME) profile. The tables below are templates for how this data would typically be presented.

Absorption

| Parameter | Value | Population | Study |

| Tₘₐₓ (hr) | Data not available | Healthy Volunteers | Phase I |

| Cₘₐₓ (ng/mL) | Data not available | Healthy Volunteers | Phase I |

| AUC (ng·hr/mL) | Data not available | Healthy Volunteers | Phase I |

| Bioavailability (%) | Data not available | Healthy Volunteers | Phase I |

Distribution

| Parameter | Value | Population | Study |

| Volume of Distribution (Vd) | Data not available | Healthy Volunteers | Phase I |

| Protein Binding (%) | Data not available | In vitro | Preclinical |

Metabolism

| Parameter | Details |

| Primary Metabolites | Data not available |

| Metabolic Pathways | Data not available |

| CYP450 Involvement | Data not available |

Excretion

| Parameter | Value | Population | Study |

| Half-life (t½) (hr) | Data not available | Healthy Volunteers | Phase I |

| Clearance (CL) | Data not available | Healthy Volunteers | Phase I |

| Routes of Excretion | Data not available | Healthy Volunteers | Phase I |

Experimental Protocols

The following sections describe the general methodologies that would have been employed in the preclinical and clinical evaluation of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the Kᵢ of this compound for opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (mu, delta, or kappa).

-

Radioligand (e.g., [³H]DAMGO for MOR).

-

Unlabeled competitor (this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.

Phase I Clinical Trial Protocol (General)

Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.

Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

Participant Population: Healthy adult male and female subjects.

Methodology:

-

Single Ascending Dose (SAD): Cohorts of subjects receive a single oral dose of this compound or placebo. Doses are escalated in subsequent cohorts pending safety reviews.

-

Multiple Ascending Dose (MAD): Cohorts of subjects receive multiple doses of this compound or placebo over a specified period (e.g., 7-14 days).

-

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after dosing to determine plasma concentrations of this compound and its metabolites. Urine and feces may also be collected.

-

Safety and Tolerability Assessments: Include monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Clinical Development and Discontinuation

This compound underwent a significant clinical development program, known as ASCENT, which included multiple Phase III studies (e.g., NCT01901302, NCT01901341) designed to evaluate its efficacy and safety in patients with OIC.[1][4] These studies typically involved the administration of this compound (e.g., 0.25 mg twice daily) or placebo over a 12-week period, with the primary endpoint being the proportion of spontaneous bowel movement responders. Despite reaching this late stage of development, the program was ultimately discontinued. The specific reasons for the discontinuation have not been publicly detailed by the developing pharmaceutical companies.

Conclusion

This compound is a peripherally acting mu-opioid receptor antagonist with additional activity at the delta-opioid receptor, developed for the treatment of opioid-induced constipation. While its clinical development was halted in Phase III, the pharmacological principles underlying its mechanism of action remain relevant to the ongoing efforts to develop safer and more tolerable opioid-based pain management strategies. The lack of publicly available quantitative pharmacodynamic and pharmacokinetic data for this compound underscores the challenges in accessing comprehensive information for discontinued investigational drugs. This guide provides a framework for understanding the core scientific concepts related to this compound based on the available information.

References

- 1. Cubist begins enrolment in Phase III efficacy studies of this compound - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. Cubist Pharmaceuticals, Inc. Enrolls First Patient in Phase 3 Efficacy Studies Evaluating this compound for the Treatment of Opioid-Induced Constipation - BioSpace [biospace.com]

- 3. This compound - AdisInsight [adisinsight.springer.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

A Comprehensive Technical Guide to the Synthesis of Bevenopran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bevenopran is a peripherally acting μ-opioid receptor antagonist that has been investigated for the treatment of opioid-induced constipation. This document provides a detailed technical guide on a plausible synthetic pathway for this compound. The synthesis involves a multi-step sequence commencing with commercially available starting materials and employing key chemical transformations, including reductive amination and nucleophilic aromatic substitution. This guide presents detailed, albeit theoretical, experimental protocols, quantitative data in tabular format, and visual representations of the synthetic pathway to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.

Introduction

This compound, with the IUPAC name 5-[2-methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide, is a complex molecule featuring a pyrazinecarboxamide core linked to a substituted phenoxy moiety bearing an aminoalkyl side chain. While a definitive, publicly available, step-by-step synthesis of this compound is not readily found in the scientific literature, a logical and efficient synthetic route can be postulated based on established organic chemistry principles and published syntheses of its core fragments. This guide outlines a proposed three-stage synthetic pathway.

Proposed Overall Synthetic Pathway

The proposed synthesis of this compound is a convergent route, divided into three main stages:

-

Stage 1: Synthesis of the Amino Side Chain Intermediate. This stage focuses on the reductive amination of a commercially available aldehyde with a synthesized amine to create the key amino side chain attached to the phenolic ring.

-

Stage 2: Synthesis of the Pyrazinecarboxamide Core. This involves the preparation of the key 5-chloropyrazine-2-carboxamide (B1198457) intermediate.

-

Stage 3: Final Assembly. The final stage involves the coupling of the products from Stage 1 and Stage 2 via a nucleophilic aromatic substitution (etherification) reaction to yield this compound.

Figure 1: Proposed overall synthetic pathway for this compound.

Experimental Protocols and Data

Stage 1: Synthesis of 4-((2-(Tetrahydro-2H-pyran-4-yl)ethylamino)methyl)-2-methoxyphenol (Intermediate 1)

This stage involves the synthesis of the key amine precursor followed by its reductive amination with vanillin.

3.1. Synthesis of 2-(Tetrahydropyran-4-yl)ethanamine

While commercially available, a potential synthesis can be achieved from 4-(2-bromoethyl)tetrahydro-2H-pyran via a Gabriel synthesis or by reduction of the corresponding nitrile.

3.2. Reductive Amination

Figure 2: Workflow for the reductive amination step.

Experimental Protocol:

-

To a solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin) (1.0 eq) in dichloromethane (B109758) (DCM) is added 2-(tetrahydropyran-4-yl)ethanamine (1.1 eq).

-

The mixture is stirred at room temperature for 1 hour to facilitate the formation of the Schiff base intermediate.

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-18 hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Quantitative Data (Theoretical):

| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |

| 4-Hydroxy-3-methoxybenzaldehyde | 152.15 | 1.0 | 152.15 |

| 2-(Tetrahydropyran-4-yl)ethanamine | 129.20 | 1.1 | 142.12 |

| Sodium triacetoxyborohydride | 211.94 | 1.5 | 317.91 |

| Product | Molecular Weight ( g/mol ) | Yield (%) | Mass (g) |

| Intermediate 1 | 265.35 | 85 | 225.55 |

Stage 2: Synthesis of 5-Chloropyrazine-2-carboxamide (Intermediate 2)

This intermediate can be prepared from 5-chloropyrazine-2-carboxylic acid.

Experimental Protocol:

-

5-Chloropyrazine-2-carboxylic acid (1.0 eq) is suspended in toluene (B28343).

-

Thionyl chloride (1.5 eq) is added dropwise, and the mixture is heated to reflux for 2-3 hours.[1]

-

The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude acid chloride.

-

The crude acid chloride is dissolved in a dry aprotic solvent like tetrahydrofuran (B95107) (THF).

-

The solution is cooled in an ice bath, and aqueous ammonia (B1221849) (excess) is added dropwise.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 5-chloropyrazine-2-carboxamide.

Quantitative Data (Theoretical):

| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |

| 5-Chloropyrazine-2-carboxylic acid | 158.54 | 1.0 | 158.54 |

| Thionyl chloride | 118.97 | 1.5 | 178.46 |

| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | Excess | - |

| Product | Molecular Weight ( g/mol ) | Yield (%) | Mass (g) |

| Intermediate 2 | 157.55 | 90 | 141.80 |

Stage 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution reaction to form the ether linkage.

Figure 3: Final coupling reaction to form this compound.

Experimental Protocol:

-

To a solution of Intermediate 1 (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) is added potassium carbonate (K₂CO₃) (2.0 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

5-Chloropyrazine-2-carboxamide (Intermediate 2) (1.1 eq) is added to the reaction mixture.

-

The reaction is heated to 80-100 °C and stirred for 12-24 hours, with progress monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield this compound.

Quantitative Data (Theoretical):

| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |

| Intermediate 1 | 265.35 | 1.0 | 265.35 |

| 5-Chloropyrazine-2-carboxamide | 157.55 | 1.1 | 173.31 |

| Potassium Carbonate | 138.21 | 2.0 | 276.42 |

| Product | Molecular Weight ( g/mol ) | Yield (%) | Mass (g) |

| This compound | 386.45 | 75 | 289.84 |

Conclusion

This technical guide presents a viable and chemically sound synthetic pathway for the preparation of this compound. The proposed route is based on well-established chemical transformations and utilizes readily accessible starting materials. The provided experimental protocols, though theoretical, offer a solid foundation for researchers to develop a practical synthesis of this peripherally acting μ-opioid receptor antagonist. Further optimization of reaction conditions and purification methods would be necessary to achieve high yields and purity on a laboratory or industrial scale.

References

Bevenopran: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bevenopran is a peripherally acting antagonist of the μ-opioid receptor (MOR) and δ-opioid receptor (DOR), investigated for the management of opioid-induced constipation (OIC). This document provides a comprehensive overview of its chemical and structural properties, alongside a detailed exploration of its mechanism of action. Key experimental protocols for its synthesis and characterization are detailed, and quantitative data are presented for clarity. Furthermore, the signaling pathways influenced by this compound are illustrated to provide a deeper understanding of its pharmacological effects at the molecular level.

Chemical Properties and Structure

This compound is a synthetic, small-molecule compound with a complex aromatic structure. Its chemical identity is well-defined by its systematic IUPAC name and various chemical identifiers.

| Property | Value | Source |

| IUPAC Name | 5-[2-methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide | [1] |

| Molecular Formula | C₂₀H₂₆N₄O₄ | [1] |

| Molecular Weight | 386.4 g/mol | [1] |

| CAS Number | 676500-67-7 | [1] |

| SMILES | COC1=C(C=C(C=C1)CNCCC2CCOCC2)OC3=NC=C(N=C3)C(=O)N | [1] |

| InChI | InChI=1S/C20H26N4O4/c1-26-18-10-15(11-22-7-4-14-5-8-27-9-6-14)2-3-17(18)28-19-13-23-16(12-24-19)20(21)25/h2-3,10,12-14,22H,4-9,11H2,1H3,(H2,21,25) | |

| InChIKey | ZGCYVRNZWGUXNQ-UHFFFAOYSA-N |

Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

| Topological Polar Surface Area | 109 Ų | PubChem |

| Heavy Atom Count | 28 | PubChem |

Mechanism of Action and Signaling Pathways

This compound functions as a peripherally restricted antagonist at both the μ- and δ-opioid receptors. This dual antagonism is central to its therapeutic effect in mitigating the gastrointestinal side effects of opioid analgesics, such as constipation, without compromising their central analgesic efficacy.

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, opioid receptor activation can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which involves the phosphorylation of extracellular signal-regulated kinase (pERK).

As an antagonist, this compound binds to MOR and DOR but does not activate them. Instead, it competitively blocks the binding of opioid agonists, thereby preventing the initiation of the downstream signaling cascade that leads to the adverse gastrointestinal effects.

References

Bevenopran: A Peripherally Acting Opioid Antagonist for OIC - A Technical Overview

Foreword

Bevenopran (formerly known as CB-5945 and ADL-5945) is a peripherally acting μ-opioid receptor antagonist that also demonstrates activity at δ-opioid receptors.[1] Developed by Cubist Pharmaceuticals, this compound was investigated for the treatment of opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy for chronic pain. The development of this compound reached Phase III clinical trials before being discontinued (B1498344). This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and available clinical data for this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Development History

This compound was identified as a potent, peripherally selective μ-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioids without compromising their central analgesic effects.[1] The development program, led by Cubist Pharmaceuticals, advanced this compound through preclinical and clinical studies, culminating in a large-scale Phase III program known as ASCENT (Assessing the Clinical Efficacy and Safety of a Novel Opioid Antagonist).[2]

The ASCENT program consisted of multiple studies, including three identical, 12-week, randomized, double-blind, placebo-controlled efficacy studies and a 52-week long-term safety study.[2][3] The program was initiated in October 2012, with the efficacy studies beginning in July 2013. However, on May 7, 2015, Cubist Pharmaceuticals, which had been acquired by Merck & Co., discontinued the Phase III clinical trials for this compound. The specific reasons for the discontinuation have not been publicly detailed in press releases or scientific publications.

Development Timeline:

| Date | Milestone | Reference |

| May 14, 2012 | Cubist announces presentation of positive Phase 2 data for CB-5945 (this compound). | |

| October 12, 2012 | Initiation of the 52-week Phase 3 long-term safety study (NCT01696643). | |

| July 19, 2013 | First patient enrolled in the Phase 3 efficacy studies (ASCENT program). | |

| January 21, 2015 | Cubist Pharmaceuticals is acquired by Merck & Co. | |

| May 7, 2015 | Phase III development for this compound is discontinued. |

Mechanism of Action

This compound functions as a peripherally acting antagonist of the μ-opioid receptor, with additional activity at the δ-opioid receptor. Opioid analgesics, such as morphine, exert their effects by binding to μ-opioid receptors in the central nervous system (CNS). However, they also bind to μ-opioid receptors in the enteric nervous system of the gastrointestinal (GI) tract. This peripheral binding leads to decreased GI motility, increased fluid absorption, and constipation.

This compound is designed with physicochemical properties that limit its ability to cross the blood-brain barrier. This peripheral restriction allows it to selectively block the μ-opioid receptors in the GI tract, thereby reversing the constipating effects of opioids, without interfering with the centrally mediated analgesia.

Signaling Pathway

The binding of opioid agonists to μ-opioid receptors in the gut initiates a signaling cascade through G-protein coupling (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit of the G-protein can also modulate ion channels, leading to reduced neuronal excitability and decreased neurotransmitter release, which ultimately slows down peristalsis. By competitively binding to these peripheral μ-opioid receptors, this compound is believed to block these downstream signaling events, thereby restoring normal bowel function.

Preclinical and Clinical Data

Preclinical Pharmacology

Pharmacokinetics

Detailed pharmacokinetic data from the clinical trials are not publicly available. However, the Phase III studies utilized a twice-daily oral dosing regimen of 0.25 mg, suggesting a pharmacokinetic profile that supports this dosing interval. The long-term safety study (NCT01696643) included the collection of blood samples for trough concentrations of this compound at several time points throughout the 52-week study, but these results have not been published.

Clinical Efficacy and Safety

Phase 2 Clinical Trial Results

Positive results from two Phase 2 studies (Study 242 and Study 243) were announced in May 2012. These studies evaluated twice-daily and once-daily dosing of this compound in patients with chronic non-cancer pain and OIC.

| Study | Treatment Arm | Primary Endpoint: Change from Baseline in SBMs/week | SBM Responders (%) |

| Study 242 | Placebo | - | 26% |

| This compound 0.1 mg BID | - | - | |

| This compound 0.25 mg BID | 3.42 (p=0.0003 vs placebo) | 56% (p=0.005 vs placebo) | |

| Study 243 | Placebo | - | - |

| This compound 0.25 mg QD | Met primary endpoint | - | |

| SBM Responder defined as ≥ 3 SBMs/week and an increase of at least 1 SBM/week from baseline for 3 of 4 weeks. |

The most frequently reported treatment-emergent adverse events (TEAEs) in the Phase 2 studies were upper respiratory tract infection and upper abdominal pain, with an incidence comparable to placebo. Importantly, there was no evidence of the reversal of opioid analgesia.

Phase 3 Clinical Trial Program (ASCENT)

The Phase 3 ASCENT program was designed to further evaluate the efficacy and safety of this compound 0.25 mg twice daily. The primary endpoint for the efficacy studies was the proportion of "Overall SBM Responders," defined as a patient who is a "Weekly SBM Responder" for 9 of the 12 weeks of the double-blind treatment period, including 3 of the last 4 weeks. A "Weekly SBM Responder" was defined as a patient with ≥ 3 SBMs for the week and an increase from baseline of ≥1 SBM for that week.

The long-term safety study (NCT01696643) enrolled 1407 participants and was completed in July 2014. The study evaluated cardiovascular events, gastrointestinal events, and central opioid withdrawal symptoms as events of interest. The results of the Phase 3 trials have not been published.

Experimental Protocols

Opioid Receptor Binding Assay (General Protocol)

While the specific protocol used for this compound is not available, a general competitive radioligand binding assay to determine the affinity of a compound for opioid receptors would follow these steps:

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the μ- and δ-opioid receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human μ- or δ-opioid receptor.

-

Radioligand: e.g., [³H]-diprenorphine (a non-selective opioid antagonist) or a selective radioligand for each receptor subtype.

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control: A high concentration of a non-radiolabeled opioid ligand (e.g., naloxone).

-

Incubation buffer (e.g., Tris-HCl buffer with MgCl₂).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated in the presence of the radioligand and varying concentrations of the test compound. A parallel set of incubations is performed with the non-specific binding control to determine non-specific binding.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase III Clinical Trial Protocol (ASCENT - Efficacy Studies)

Objective: To evaluate the efficacy and safety of this compound (0.25 mg BID) compared to placebo for the treatment of OIC in adults with chronic non-cancer pain.

Study Design:

-

Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Approximately 600 participants per study, randomized 1:1 to receive either this compound or placebo.

-

12-week double-blind treatment period, followed by a 4-week follow-up period.

Key Inclusion Criteria:

-

Adults taking a stable daily dose of opioids (≥30 mg morphine equivalent total daily dose) for chronic non-cancer pain.

-

Confirmed diagnosis of OIC.

Key Exclusion Criteria:

-

Gastrointestinal disorders known to affect bowel transit (other than OIC).

-

Evidence of intestinal obstruction.

Primary Efficacy Endpoint:

-

Proportion of Overall SBM Responders over the 12-week treatment period.

Secondary Efficacy Endpoints:

-

Change from baseline in the number of SBMs per week.

-

Patient-reported outcomes, including the Chronic Opioid-Related Gastrointestinal Symptoms Scale (CORGISS).

Safety Assessments:

-

Monitoring of adverse events, including cardiovascular events, gastrointestinal events, and central opioid withdrawal symptoms.

-

Clinical laboratory tests, vital signs, and electrocardiograms.

Conclusion

This compound was a promising peripherally acting μ-opioid receptor antagonist for the treatment of OIC that showed positive results in Phase 2 clinical trials. The extensive Phase 3 ASCENT program was designed to confirm its efficacy and safety profile. However, the development of this compound was discontinued before the completion of these trials. While the available data suggests a favorable efficacy and safety profile in Phase 2, the lack of published Phase 3 results and a clear reason for its discontinuation leave questions unanswered about its ultimate clinical potential. This technical guide summarizes the currently available information on this compound, providing a valuable resource for researchers in the field of gastroenterology and opioid-related drug development.

References

Bevenopran: A Technical Overview for Drug Development Professionals

IUPAC Name: 5-[2-Methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide[1]

Executive Summary

Bevenopran (formerly known as CB-5945, ADL-5945, and MK-2402) is a peripherally acting mu-opioid receptor antagonist (PAMORA) that also exhibits activity at the delta-opioid receptor.[1][2] Developed for the treatment of opioid-induced constipation (OIC), a common and debilitating side effect of opioid analgesics, this compound reached Phase III clinical trials before its development was discontinued. This technical guide provides a comprehensive overview of this compound's pharmacological profile, mechanism of action, and clinical development, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identifiers

| Property | Value |

| Molecular Formula | C₂₀H₂₆N₄O₄ |

| Molecular Weight | 386.45 g/mol |

| Synonyms | CB-5945, ADL-5945, MK-2402, OpRA III |

Pharmacology

Mechanism of Action

Opioid analgesics, such as morphine, exert their effects by activating opioid receptors in the central nervous system (CNS). However, they also activate mu-opioid receptors in the gastrointestinal (GI) tract, leading to decreased motility, increased fluid absorption, and constipation. This compound is designed to selectively antagonize these peripheral mu-opioid receptors in the gut without crossing the blood-brain barrier, thereby mitigating OIC while preserving the central analgesic effects of opioids.

Receptor Binding Affinity

Preclinical studies have characterized the binding affinity of this compound for the three main opioid receptor subtypes. The compound demonstrates high affinity for the mu-opioid receptor and moderate affinity for the delta-opioid receptor, with significantly lower affinity for the kappa-opioid receptor.

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

| Mu (µ) | 0.8 |

| Delta (δ) | 4.8 |

| Kappa (κ) | 133 |

Signaling Pathway

The following diagram illustrates the mechanism of opioid-induced constipation and the therapeutic intervention with this compound.

References

Bevenopran: A Technical Guide on Target Receptor Interaction and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bevenopran (formerly known as CB-5945, ADL-5945) is a peripherally acting antagonist with activity at the mu (µ)-opioid and delta (δ)-opioid receptors.[1][2] Developed for the treatment of opioid-induced constipation (OIC), it reached Phase III clinical trials before its development was discontinued.[1][3] This document provides a technical overview of this compound's interaction with its target receptors. Due to the proprietary nature of preclinical drug development, specific quantitative binding affinity data for this compound are not publicly available. Therefore, this guide outlines the established experimental protocols used to characterize such compounds, presenting a framework for understanding this compound's pharmacological profile. Furthermore, it details the canonical signaling pathways affected by µ- and δ-opioid receptor antagonism.

Target Receptor Binding Affinity

This compound is identified as a peripherally selective µ- and δ-opioid receptor antagonist.[1] This selectivity for peripheral receptors is designed to mitigate the gastrointestinal side effects of opioid analgesics without interfering with their central analgesic effects. While one study demonstrated that this compound at a concentration of 10 μM can block the effects of a µ-opioid receptor agonist in a calcium influx assay, specific equilibrium dissociation constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) from competitive radioligand binding assays are not available in published literature.

Quantitative Data Summary

Publicly accessible, peer-reviewed studies providing specific Kᵢ or IC₅₀ values for this compound's binding to opioid receptors are not available. The following table is therefore presented as a template to be populated should such data become available.

| Receptor Subtype | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Assay Type | Source |

| µ-Opioid (MOP) | This compound | N/A | N/A | Radioligand Binding | N/A |

| δ-Opioid (DOP) | This compound | N/A | N/A | Radioligand Binding | N/A |

| κ-Opioid (KOP) | This compound | N/A | N/A | Radioligand Binding | N/A |

N/A: Not Available in the public domain.

Experimental Protocols

The characterization of a compound like this compound involves a suite of in vitro assays to determine its binding affinity and functional activity at target receptors. The following are detailed, standard protocols that would be employed in such a characterization.

Radioligand Displacement Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Kᵢ of this compound for µ- and δ-opioid receptors.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human µ-opioid receptor (hMOP) or δ-opioid receptor (hDOP) (e.g., HEK293 or CHO cells).

-

Radioligands:

-

For hMOP: [³H]-DAMGO (a µ-selective agonist) or [³H]-Diprenorphine (a non-selective antagonist).

-

For hDOP: [³H]-Naltrindole (a δ-selective antagonist) or [³H]-DPDPE (a δ-selective agonist).

-

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) with co-factors such as MgCl₂.

-

Non-specific Binding Control: A high concentration of a non-labeled universal opioid ligand (e.g., naloxone).

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Cultured cells expressing the target receptor are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the cell membranes. The final pellet is resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or near its Kₔ value), and varying concentrations of this compound.

-

Incubation: Add the prepared cell membranes to initiate the binding reaction. The plates are incubated, typically for 60-90 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.

-

Termination and Filtration: The reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity trapped on the filters is counted using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.

Figure 1. Workflow for Radioligand Displacement Binding Assay.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to a receptor upon ligand binding. For an antagonist like this compound, this assay would be performed in the presence of an agonist to measure this compound's ability to inhibit agonist-induced G protein activation.

Objective: To determine the functional antagonist potency of this compound at µ- and δ-opioid receptors.

Materials:

-

Receptor Source: As described in 2.1.

-

Radioligand: [³⁵S]GTPγS.

-

Reagents: GDP, assay buffer (containing MgCl₂, NaCl, and a buffer like HEPES or Tris-HCl).

-

Agonist: A known agonist for the target receptor (e.g., DAMGO for MOP, DPDPE for DOP).

-

Test Compound: this compound.

Procedure:

-

Membrane Preparation: As described in 2.1.

-

Assay Setup: Cell membranes are pre-incubated with GDP to ensure G proteins are in their inactive state.

-

Reaction Mixture: In a 96-well plate, combine the membranes, a fixed concentration of the agonist, and varying concentrations of this compound.

-

Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.

-

Incubation: The plate is incubated at 30°C for 60 minutes.

-

Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.

-

Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits (trapped on the filters) is measured by scintillation counting.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC₅₀).

Figure 2. Workflow for [³⁵S]GTPγS Functional Antagonism Assay.

Signaling Pathways

µ- and δ-opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. As an antagonist, this compound blocks the downstream signaling cascades that are typically initiated by an agonist binding to these receptors.

Canonical Opioid Receptor Signaling

Agonist binding to µ- or δ-opioid receptors leads to a conformational change in the receptor, which catalyzes the exchange of GDP for GTP on the α-subunit of the associated G protein. The G protein then dissociates into Gαi/o-GTP and Gβγ subunits, which go on to modulate various intracellular effectors.

-

Gαi/o-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ:

-

Inhibits N-type voltage-gated calcium channels (VGCCs), reducing neurotransmitter release.

-

Activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and reduced neuronal excitability.

-

This compound's Mechanism of Action

As a competitive antagonist, this compound binds to the µ- and δ-opioid receptors but does not induce the conformational change necessary for G protein activation. By occupying the binding site, it prevents endogenous or exogenous agonists from binding and initiating the signaling cascade. This blockade of the receptor leads to a reversal or prevention of the agonist-induced effects, such as decreased cAMP production and modulation of ion channel activity.

Figure 3. Signaling Pathway of this compound Antagonism.

Conclusion

This compound is a peripherally acting µ- and δ-opioid receptor antagonist. While its clinical development for opioid-induced constipation was halted, its pharmacological profile serves as an important case study. The absence of publicly available quantitative binding affinity data highlights the challenges in accessing preclinical information for compounds that do not reach regulatory approval. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for understanding the evaluation and mechanism of action for opioid receptor antagonists like this compound. This information is intended to be a valuable resource for researchers and professionals in the field of drug development and pharmacology.

References

Preclinical Studies of Bevenopran: An In-Depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevenopran (formerly known as CB-5945 and ADL-5945) is a peripherally acting mu (µ)-opioid receptor antagonist that was under development for the treatment of opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy.[1] The rationale behind the development of peripherally acting opioid antagonists is to block the effects of opioids in the gastrointestinal tract without interfering with their centrally mediated analgesic effects.[2] this compound also demonstrates activity at the delta (δ)-opioid receptor.[1] Despite reaching Phase III clinical trials, the development of this compound was ultimately discontinued.[3] This guide provides a comprehensive overview of the preclinical data and methodologies relevant to the evaluation of this compound.

While specific quantitative preclinical data for this compound are not widely available in the public domain, this document outlines the typical experimental protocols and signaling pathways investigated for a compound of this class. The information presented is based on established preclinical models and assays for opioid receptor antagonists.

Core Pharmacology

This compound's primary mechanism of action is the antagonism of the µ-opioid receptor, which is the main receptor responsible for the constipating effects of opioid analgesics.[3][4] By selectively acting on peripheral receptors, this compound aims to mitigate OIC while preserving the central pain-relieving properties of opioids.[2]

Signaling Pathways

Opioid receptors, including the µ-opioid receptor, are G protein-coupled receptors (GPCRs). When an opioid agonist like morphine binds to the µ-opioid receptor in the enteric nervous system, it initiates a signaling cascade that leads to decreased gastrointestinal motility and secretion, resulting in constipation. This compound, as an antagonist, binds to the µ-opioid receptor but does not activate this downstream signaling. Instead, it competitively blocks the binding of opioid agonists, thereby preventing the signaling cascade that leads to constipation.

Preclinical Pharmacology Data

Specific preclinical data on this compound's binding affinities and functional activity are not publicly available. The following tables represent the types of data that would have been generated during its preclinical development.

Table 1: In Vitro Opioid Receptor Binding Affinity of this compound (Illustrative)

| Receptor Subtype | Radioligand | This compound Ki (nM) |

| Human µ-opioid | [³H]-DAMGO | Data not available |

| Human δ-opioid | [³H]-DPDPE | Data not available |

| Human κ-opioid | [³H]-U69,593 | Data not available |

Ki (inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Antagonist Activity of this compound (Illustrative)

| Assay Type | Receptor | Agonist | This compound IC50 (nM) |

| GTPγS Binding | Human µ-opioid | DAMGO | Data not available |

| cAMP Inhibition | Human µ-opioid | Morphine | Data not available |

IC50 (half-maximal inhibitory concentration) indicates the potency of an antagonist in inhibiting a functional response.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not published. However, standard methodologies for characterizing opioid receptor antagonists are well-established.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for µ, δ, and κ opioid receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human recombinant opioid receptor subtypes (µ, δ, or κ).

-

Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]-DAMGO for µ-receptors) and varying concentrations of this compound.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

In Vivo Models of Opioid-Induced Constipation

Objective: To evaluate the efficacy of this compound in reversing opioid-induced constipation in animal models.

Commonly Used Models:

-

Morphine- or Loperamide-Induced Constipation in Rodents:

-

Induction of Constipation: Rats or mice are administered an opioid agonist, such as morphine or loperamide, to induce constipation.

-

Test Compound Administration: Different doses of this compound are administered orally or via another relevant route.

-

Assessment of Gastrointestinal Transit: A marker (e.g., charcoal meal) is administered orally. After a set period, the animals are euthanized, and the distance traveled by the marker through the small intestine is measured.

-

Fecal Pellet Output: The number and weight of fecal pellets excreted over a specific time are quantified.

-

Data Analysis: The dose-response relationship is analyzed to determine the ED50 (the dose that produces 50% of the maximal effect).

-

Preclinical Pharmacokinetics

A comprehensive understanding of the pharmacokinetic profile of this compound in preclinical species is essential for dose selection and prediction of human pharmacokinetics. While specific data for this compound is not publicly available, the following parameters would have been assessed.

Table 3: Preclinical Pharmacokinetic Parameters of this compound (Illustrative)

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Bioavailability (%) |

| Rat | IV | Data not available | Data not available | - | Data not available | Data not available | - |

| Rat | PO | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | IV | Data not available | Data not available | - | Data not available | Data not available | - |

| Dog | PO | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T1/2: Elimination half-life.

Preclinical Safety and Toxicology

Toxicology studies are crucial for identifying potential adverse effects and establishing a safe dose for clinical trials. Standard preclinical toxicology programs include single-dose and repeat-dose studies in at least two species (one rodent and one non-rodent), as well as safety pharmacology, genotoxicity, and reproductive toxicology studies.

Table 4: Summary of Preclinical Toxicology Studies for this compound (Illustrative)

| Study Type | Species | Duration | Key Findings / NOAEL |

| Single-Dose Toxicity | Rat, Dog | - | Data not available |

| Repeat-Dose Toxicity | Rat | 28-day | Data not available |

| Repeat-Dose Toxicity | Dog | 28-day | Data not available |

| Safety Pharmacology | - | - | No significant cardiovascular, respiratory, or CNS effects reported. |

| Genotoxicity | In vitro/In vivo | - | No evidence of mutagenic or clastogenic potential. |

NOAEL: No-Observed-Adverse-Effect Level.

Conclusion

This compound was a peripherally acting µ-opioid receptor antagonist with additional δ-opioid receptor activity that showed promise for the treatment of opioid-induced constipation. Its development was based on the well-established mechanism of peripherally restricted opioid antagonism. While the specific quantitative data from its preclinical evaluation are not publicly available, this guide has outlined the standard methodologies and key parameters that would have been assessed. The discontinuation of this compound in late-stage clinical development highlights the challenges in translating preclinical findings into clinically successful therapeutics. Further research into peripherally acting opioid antagonists continues to be an important area for improving the management of opioid-related side effects.

References

Bevenopran: A Peripherally Acting μ-Opioid Receptor Antagonist for Opioid-Induced Constipation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bevenopran (formerly known as CB-5945, ADL-5945, MK-2402, and OpRA III) is a peripherally acting μ-opioid receptor antagonist that was under development for the treatment of opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical development, and detailed experimental methodologies. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology and clinical application of peripherally acting opioid receptor antagonists.

Introduction

Opioid analgesics are highly effective for the management of moderate to severe pain. However, their use is frequently associated with significant gastrointestinal side effects, most notably opioid-induced constipation (OIC). OIC results from the activation of μ-opioid receptors in the enteric nervous system, which leads to decreased gastrointestinal motility, increased fluid absorption, and difficulty in passing stool. This compound was developed as a peripherally acting μ-opioid receptor antagonist (PAMORA) to counteract these effects without compromising the centrally mediated analgesic effects of opioids.[1] In addition to its primary activity as a μ-opioid receptor antagonist, this compound also exhibits activity at the δ-opioid receptor.[1] The development of this compound reached Phase III clinical trials before being discontinued (B1498344).[1][2]

Mechanism of Action

This compound functions as a competitive antagonist at μ-opioid receptors located in the gastrointestinal tract. By binding to these peripheral receptors, it blocks the effects of opioid agonists such as morphine, thereby restoring normal gut motility and alleviating constipation. A key feature of this compound is its limited ability to cross the blood-brain barrier, which confines its action to the periphery and prevents interference with the central analgesic effects of opioids.

Signaling Pathway of the μ-Opioid Receptor

The μ-opioid receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability and neurotransmitter release. As an antagonist, this compound binds to the receptor but does not activate this downstream signaling, thereby preventing the agonist-induced effects.

Preclinical Development

Experimental Protocols for Preclinical Studies

Standard preclinical experimental protocols for evaluating a compound like this compound would typically include:

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of this compound for μ-, δ-, and κ-opioid receptors.

-

Methodology: Radioligand binding assays using cell membranes expressing the recombinant human opioid receptors. For example, membranes would be incubated with a specific radioligand (e.g., [³H]-DAMGO for μ-receptors) and varying concentrations of this compound. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

-

In Vitro Functional Assays:

-

Objective: To assess the functional activity of this compound as an antagonist.

-

Methodology: Guanosine 5'-[γ-thio]triphosphate ([³⁵S]GTPγS) binding assays in cell membranes expressing the μ-opioid receptor. The ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding would be measured to confirm its antagonist properties.

-

-

In Vivo Models of Opioid-Induced Constipation:

-

Objective: To evaluate the efficacy of this compound in reversing OIC in animal models.

-

Methodology:

-

Animal Model: Rats or mice are chronically treated with an opioid, typically morphine, to induce constipation.

-

Treatment: Animals are then treated with this compound at various doses or a vehicle control.

-

Endpoints: Efficacy is assessed by measuring parameters such as:

-

Gastrointestinal Transit Time: A non-absorbable marker (e.g., charcoal meal or carmine (B74029) red) is administered orally, and the distance it travels through the gastrointestinal tract in a set amount of time is measured.

-

Fecal Pellet Output: The number and weight of fecal pellets excreted over a specific period are quantified.

-

Whole Gut Transit Time: The time taken for a marker to be expelled after administration.

-

-

-

Clinical Development

This compound progressed to Phase III clinical trials for the treatment of OIC in patients with chronic non-cancer pain. The clinical development program was known as ASCENT.

Phase III Clinical Trial Program: ASCENT

The ASCENT program consisted of multiple studies, including three identically designed, randomized, double-blind, placebo-controlled efficacy and safety studies (NCT01901302, NCT01901328, NCT01901341) and a long-term safety study.

-

Objective: To evaluate the efficacy and safety of this compound for the treatment of OIC in adults taking opioid therapy for chronic non-cancer pain.

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adults with OIC taking a stable daily dose of opioids (≥30 mg morphine equivalent total daily dose) for chronic non-cancer pain.

-

Intervention:

-

This compound: 0.25 mg administered orally twice daily.

-

Placebo: Matching placebo administered orally twice daily.

-

-

Treatment Duration: 12 weeks.

-

Primary Efficacy Endpoint: The proportion of "Overall Responders," defined as patients who had ≥3 spontaneous bowel movements (SBMs) per week and an increase from baseline of ≥1 SBM per week for at least 9 of the 12 treatment weeks, including at least 3 of the last 4 weeks.

-

Secondary Efficacy Endpoints: Included changes from baseline in the number of SBMs per week and responder analyses based on different criteria.

Clinical Efficacy and Safety Data

The results of the pooled data from the three Phase III efficacy studies (NCT01901302, NCT01901328, NCT01901341) are summarized below.

Table 1: Pooled Efficacy Results of Phase III ASCENT Trials

| Endpoint | This compound (0.25 mg BID) (N=889) | Placebo (N=892) |

| Primary Endpoint | ||

| Overall SBM Responders, n (%) | 240 (27.0%) | 167 (18.7%) |

| Secondary Endpoints | ||

| Change from Baseline in Mean Number of SBMs per Week (Week 12) | 1.8 | 1.2 |

| Overall CSBM* Responders, n (%) | 197 (22.2%) | 124 (13.9%) |

| SBM Responders During Week 1, n (%) | 374 (42.1%) | 266 (29.8%) |

| Time to First SBM Post-First Dose (Median hours) | 11.8 | 25.4 |

*CSBM: Complete Spontaneous Bowel Movement

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) in Pooled Phase III ASCENT Trials

| Adverse Event Category | This compound (0.25 mg BID) (N=889) n (%) | Placebo (N=892) n (%) |

| Any TEAE | 480 (54.0%) | 465 (52.1%) |

| Most Common TEAEs (>2%) | ||

| Diarrhea | 67 (7.5%) | 30 (3.4%) |

| Nausea | 60 (6.7%) | 44 (4.9%) |

| Abdominal Pain | 41 (4.6%) | 23 (2.6%) |

| Headache | 33 (3.7%) | 35 (3.9%) |

| Vomiting | 24 (2.7%) | 17 (1.9%) |

| Abdominal Pain Upper | 23 (2.6%) | 18 (2.0%) |

| Serious TEAEs | 36 (4.0%) | 38 (4.3%) |

| TEAEs Leading to Discontinuation | 46 (5.2%) | 36 (4.0%) |

Pharmacokinetics

A Phase 1, open-label study was conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) and absolute bioavailability of this compound in healthy male subjects. While detailed pharmacokinetic parameters from this study are not publicly available, another Phase 1 study in patients with varying degrees of renal impairment was initiated to characterize the pharmacokinetics of a single 0.25 mg oral dose. This suggests that the pharmacokinetic profile of this compound was being thoroughly investigated.

Discontinuation of Development

In May 2015, the development of this compound for the treatment of OIC was discontinued during Phase III.

Conclusion

This compound is a peripherally acting μ-opioid receptor antagonist that demonstrated a statistically significant improvement in the symptoms of opioid-induced constipation in Phase III clinical trials. Its mechanism of action, targeting peripheral μ-opioid receptors, offered a promising approach to managing this common side effect of opioid therapy without compromising central analgesia. Despite showing efficacy, the development of this compound was discontinued. The data and experimental methodologies presented in this guide provide valuable insights into the development and evaluation of PAMORAs for OIC and can serve as a useful resource for researchers and drug development professionals in the field.

References

Bevenopran: A Technical Review of its Role in Opioid-Induced Constipation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevenopran (formerly known as CB-5945 and ADL-5945) is a peripherally acting mu-opioid receptor antagonist (PAMORA) that was under clinical development for the treatment of opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy.[1] Developed by Cubist Pharmaceuticals (later acquired by Merck & Co.), this compound reached Phase III clinical trials before its development was discontinued (B1498344).[1] This technical guide provides a comprehensive overview of this compound's mechanism of action, and its investigation in preclinical and clinical research for OIC, based on publicly available information.

Mechanism of Action

This compound is designed to selectively block mu-opioid receptors in the gastrointestinal tract. Opioids exert their constipating effects by binding to these receptors in the gut, which leads to decreased motility, increased fluid absorption, and difficulty in passing stool. As a peripherally acting antagonist, this compound was developed to counteract these effects without interfering with the analgesic effects of opioids on the central nervous system. In addition to its primary activity as a mu-opioid receptor antagonist, this compound is also reported to act on delta-opioid receptors.

Signaling Pathway

The binding of opioid agonists to mu-opioid receptors on enteric neurons inhibits the release of neurotransmitters, leading to reduced peristalsis. This compound, by competitively binding to these peripheral mu-opioid receptors, is intended to block this signaling cascade and restore normal bowel function.

Preclinical Research

Detailed preclinical data on this compound, including specific binding affinities (Ki values) for mu, delta, and kappa opioid receptors, and efficacy in animal models of OIC, are not extensively available in the public domain. As a peripherally acting mu-opioid receptor antagonist, it is expected that this compound would exhibit high affinity for the mu-opioid receptor with limited ability to cross the blood-brain barrier.

Clinical Development Program

This compound progressed to a large-scale Phase III clinical trial program known as ASCENT.[2][3] This program was designed to evaluate the efficacy and safety of this compound in patients with chronic non-cancer pain and OIC.[2]

Phase III ASCENT Program Overview

The ASCENT program consisted of multiple, identically designed, randomized, double-blind, placebo-controlled studies.

| Parameter | Description |

| Drug | This compound (CB-5945) |

| Dosage | 0.25 mg orally twice daily |

| Patient Population | Adults with chronic non-cancer pain and OIC |

| Number of Patients | Approximately 600 per efficacy study; a separate 1,400-patient long-term safety study was also initiated. |

| Primary Endpoint | Proportion of spontaneous bowel movement (SBM) responders over a 12-week treatment period. |

| Secondary Endpoint | Patient-reported outcomes measured by the Chronic Opioid-Related Gastrointestinal Symptoms Scale (CORGISS). |

Experimental Protocol: Phase III Efficacy Studies

The following outlines the general protocol for the Phase III efficacy trials based on available information.

Clinical Trial Results

Despite the extensive Phase III program, specific quantitative results from the ASCENT trials, including the percentage of SBM responders in the this compound and placebo groups and the data from the CORGISS assessments, have not been made publicly available.

Pharmacokinetics

A Phase I, non-randomized, open-label study was planned to characterize the pharmacokinetics of a single oral dose of this compound in patients with varying degrees of renal impairment compared to healthy subjects. However, this study was suspended. Detailed human pharmacokinetic data, such as Cmax, Tmax, and half-life, are not available in the public literature.

Discontinuation of Development